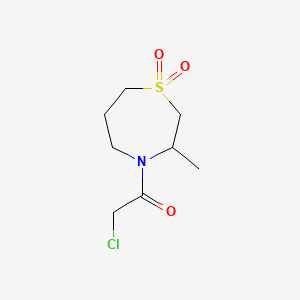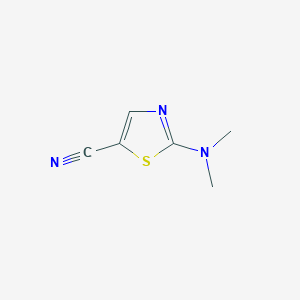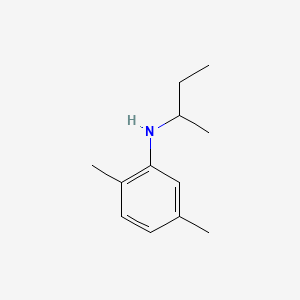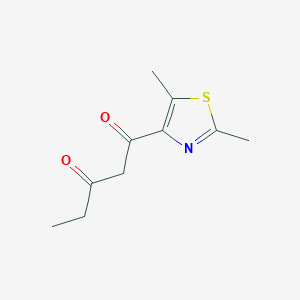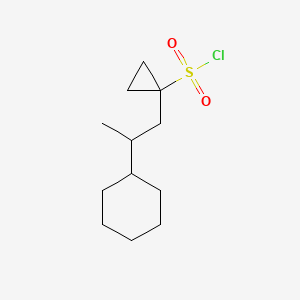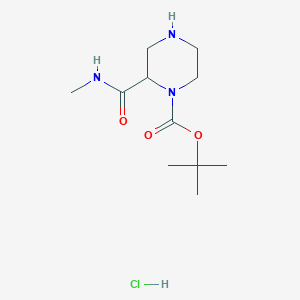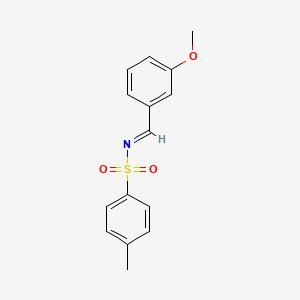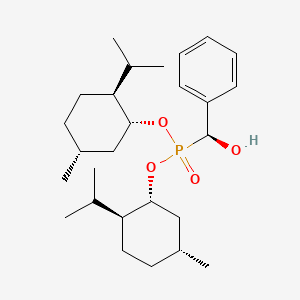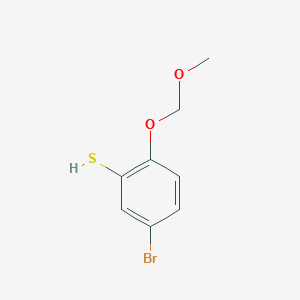
5-Bromo-2-(methoxymethoxy)benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(methoxymethoxy)benzene-1-thiol is an organic compound with the molecular formula C8H9BrO2S It is characterized by the presence of a bromine atom, a methoxymethoxy group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methoxymethoxy)benzene-1-thiol typically involves the protection of the hydroxyl group of 5-bromo-2-hydroxybenzenethiol using methoxymethyl chloride (MOM-Cl) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dry acetone . The reaction proceeds under reflux conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding dehalogenated product.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Oxidation: Disulfides.
Substitution: Various substituted benzene derivatives.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
5-Bromo-2-(methoxymethoxy)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its thiol group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methoxymethoxy)benzene-1-thiol is largely dependent on its functional groups:
Thiol Group: Can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
Bromine Atom: Can participate in halogen bonding, influencing molecular interactions.
Methoxymethoxy Group: Provides steric hindrance and electronic effects that can modulate the compound’s reactivity.
Comparison with Similar Compounds
- 1-Bromo-2-(methoxymethoxy)benzene
- 1-Bromo-2-(methoxymethyl)benzene
- 2-Bromo-5-fluorophenol
Comparison:
- Uniqueness: The presence of both a thiol group and a methoxymethoxy group in 5-Bromo-2-(methoxymethoxy)benzene-1-thiol makes it unique compared to its analogs. This combination of functional groups imparts distinct reactivity and potential applications.
- Reactivity: The thiol group in this compound allows for unique interactions with biological molecules, which is not observed in its analogs lacking this group .
Properties
Molecular Formula |
C8H9BrO2S |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
5-bromo-2-(methoxymethoxy)benzenethiol |
InChI |
InChI=1S/C8H9BrO2S/c1-10-5-11-7-3-2-6(9)4-8(7)12/h2-4,12H,5H2,1H3 |
InChI Key |
BFVXQRYAOBQVBD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


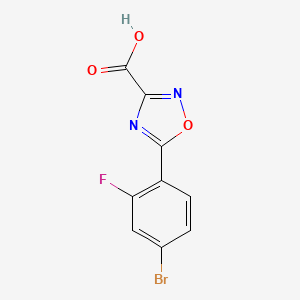
![Tert-butyl 7-(1,3-dioxoisoindol-2-yl)-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13642433.png)


